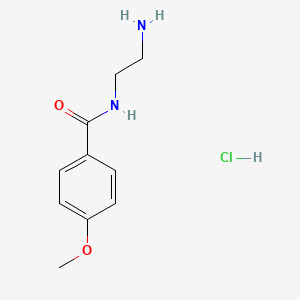

N-(2-Aminoethyl)-4-methoxybenzamid-Hydrochlorid

Übersicht

Beschreibung

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride: is a chemical compound that features a benzamide core substituted with an aminoethyl group and a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride is a monomer used for polymerization reactions . It is used to synthesize polymers for nucleic acid complexation and polyplex formation .

Mode of Action

The compound interacts with its targets through covalent ester formation and/or alkylammonium ions . This interaction leads to the formation of polymers that can complex with nucleic acids, thereby affecting their function .

Biochemical Pathways

The compound affects the biochemical pathways involved in nucleic acid complexation and polyplex formation . The downstream effects of these pathways include changes in gene expression and cellular function .

Pharmacokinetics

As a monomer used for polymerization reactions, it is expected to have good bioavailability .

Result of Action

The molecular and cellular effects of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride’s action include changes in nucleic acid structure and function, alterations in gene expression, and modifications to cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride . For example, the efficiency of polymerization reactions can be affected by these factors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride typically involves the reaction of 4-methoxybenzoic acid with 2-aminoethanol, followed by the conversion of the resulting amide to its hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-aminoethyl)-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of 4-hydroxybenzamide derivatives.

Reduction: Formation of N-(2-aminoethyl)-4-methoxybenzylamine.

Substitution: Formation of various substituted benzamide derivatives depending on the substituent used.

Vergleich Mit ähnlichen Verbindungen

Tris(2-aminoethyl)amine: A compound with a similar aminoethyl group but different core structure.

N-(2-aminoethyl)benzamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.

Uniqueness: N-(2-aminoethyl)-4-methoxybenzamide hydrochloride is unique due to the presence of both the aminoethyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Biologische Aktivität

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, pharmacological properties, and potential applications, supported by data tables and relevant case studies.

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride is characterized by its unique structure, which includes an aminoethyl group attached to a methoxy-substituted benzamide. This configuration contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 219.68 g/mol |

| IUPAC Name | N-(2-aminoethyl)-4-methoxybenzamide hydrochloride |

Target Interactions

The compound primarily interacts with biological targets through covalent bonding, forming stable complexes that can alter biochemical pathways. Its mode of action involves:

- Covalent Ester Formation : This is crucial for the activation of certain enzymatic pathways.

- Alkylammonium Ion Formation : Enhances solubility and bioavailability in physiological conditions.

Biochemical Pathways

Research indicates that N-(2-aminoethyl)-4-methoxybenzamide hydrochloride affects nucleic acid complexation and polyplex formation, which are essential for gene expression regulation and cellular function modification. The compound has shown potential in altering gene expression profiles, suggesting implications in therapeutic applications.

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including:

- Good Bioavailability : Facilitates effective absorption and distribution in biological systems.

- Stability Under Physiological Conditions : Environmental factors such as pH and temperature can influence its efficacy but do not significantly degrade its activity.

Research Applications

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride has been investigated for various applications:

- Medicinal Chemistry : Explored as a precursor for drug development due to its unique structural features that enhance biological activity.

- Biological Studies : Used in enzyme interaction studies and protein modification research.

- Polymer Chemistry : Acts as a monomer for polymerization reactions, contributing to the synthesis of complex biomaterials.

Case Studies and Findings

Several studies have highlighted the compound's potential:

- Antiparasitic Activity : A related compound showed promising results against Trypanosoma brucei, with a reported EC of 0.001 μM, indicating high potency. This suggests that modifications to the benzamide structure can enhance antiparasitic effects significantly .

- Inhibition Studies : Investigations into heat shock protein inhibitors derived from benzamides revealed that structural modifications could lead to improved binding affinities and selectivity profiles in cancer therapy contexts .

- Enzyme Interaction : The compound has been employed to study interactions with dihydrofolate reductase (DHFR), revealing insights into its mechanism of action at the molecular level .

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-4-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)10(13)12-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLJHJBMBLPOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.